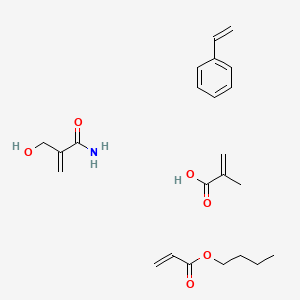
butyl prop-2-enoate;2-(hydroxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “butyl prop-2-enoate; 2-(hydroxymethyl)prop-2-enamide; 2-methylprop-2-enoic acid; styrene” is a complex mixture of four distinct chemical entities, each with unique properties and applications. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used primarily in the production of polymers. 2-(Hydroxymethyl)prop-2-enamide, also known as N-(hydroxymethyl)acrylamide, is a derivative of acrylamide and is used in various polymerization processes. 2-Methylprop-2-enoic acid, commonly known as methacrylic acid, is a colorless, viscous liquid used in the production of methacrylate polymers. Styrene is a colorless, oily liquid that is a precursor to polystyrene and several copolymers.
Vorbereitungsmethoden
Butyl Prop-2-enoate: Butyl prop-2-enoate is synthesized through the esterification of acrylic acid with butanol. This reaction is typically catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the finished product .
2-(Hydroxymethyl)prop-2-enamide: 2-(Hydroxymethyl)prop-2-enamide can be prepared by the hydration of acrylonitrile, which is catalyzed enzymatically or by using sulfuric acid and various metal salts .
2-Methylprop-2-enoic Acid: 2-Methylprop-2-enoic acid is produced by the oxidation of isobutylene or by the hydrolysis of methacrylonitrile .
Styrene: Styrene is primarily produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of steam and a catalyst, typically iron oxide, to produce styrene and hydrogen .
Analyse Chemischer Reaktionen
Butyl Prop-2-enoate: Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization reactions with other monomers such as ethylene, styrene, and vinyl acetate .
2-(Hydroxymethyl)prop-2-enamide: 2-(Hydroxymethyl)prop-2-enamide can undergo polymerization to form polyacrylamides. It can also react with various electrophiles and nucleophiles due to the presence of the amide group .
2-Methylprop-2-enoic Acid: 2-Methylprop-2-enoic acid can undergo polymerization to form polymethacrylic acid. It can also participate in esterification reactions to form methacrylate esters .
Styrene: Styrene undergoes polymerization to form polystyrene. It can also participate in copolymerization reactions with other monomers such as acrylonitrile and butadiene to form various copolymers .
Wissenschaftliche Forschungsanwendungen
Butyl Prop-2-enoate: Butyl prop-2-enoate is used in the production of polymers that are used in paints, sealants, coatings, adhesives, and textiles .
2-(Hydroxymethyl)prop-2-enamide: 2-(Hydroxymethyl)prop-2-enamide is used in the production of polyacrylamides, which are used as flocculants in water treatment, as well as in the paper and textile industries .
2-Methylprop-2-enoic Acid: 2-Methylprop-2-enoic acid is used in the production of methacrylate polymers, which are used in the manufacture of acrylic sheets, paints, and adhesives .
Styrene: Styrene is used in the production of polystyrene, which is used in packaging, insulation, and various consumer products. It is also used in the production of copolymers such as acrylonitrile butadiene styrene (ABS) and styrene-acrylonitrile (SAN) .
Wirkmechanismus
Butyl Prop-2-enoate: Butyl prop-2-enoate polymerizes through a free-radical mechanism, where the vinyl group reacts with a free radical to form a polymer chain .
2-(Hydroxymethyl)prop-2-enamide: 2-(Hydroxymethyl)prop-2-enamide polymerizes through a similar free-radical mechanism, forming polyacrylamides .
2-Methylprop-2-enoic Acid: 2-Methylprop-2-enoic acid polymerizes through a free-radical mechanism to form polymethacrylic acid .
Styrene: Styrene polymerizes through a free-radical mechanism to form polystyrene .
Vergleich Mit ähnlichen Verbindungen
Butyl Prop-2-enoate: Similar compounds include ethyl acrylate and methyl acrylate. Butyl prop-2-enoate has a longer alkyl chain, which imparts different physical properties such as lower volatility and higher flexibility .
2-(Hydroxymethyl)prop-2-enamide: Similar compounds include acrylamide and methacrylamide. The hydroxymethyl group in 2-(hydroxymethyl)prop-2-enamide provides additional sites for hydrogen bonding, affecting its solubility and reactivity .
2-Methylprop-2-enoic Acid: Similar compounds include acrylic acid and crotonic acid. The methyl group in 2-methylprop-2-enoic acid provides steric hindrance, affecting its polymerization behavior .
Styrene: Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene has a simpler structure, making it more reactive in polymerization reactions .
This detailed article provides a comprehensive overview of the compound “butyl prop-2-enoate; 2-(hydroxymethyl)prop-2-enamide; 2-methylprop-2-enoic acid; styrene,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
51601-25-3 |
|---|---|
Molekularformel |
C23H33NO6 |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
butyl prop-2-enoate;2-(hydroxymethyl)prop-2-enamide;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C4H7NO2.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3(2-6)4(5)7;1-3(2)4(5)6/h2-7H,1H2;4H,2-3,5-6H2,1H3;6H,1-2H2,(H2,5,7);1H2,2H3,(H,5,6) |
InChI-Schlüssel |
XDXOQQATUVFJEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1.C=C(CO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



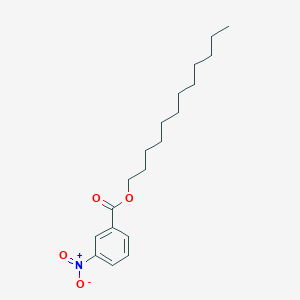
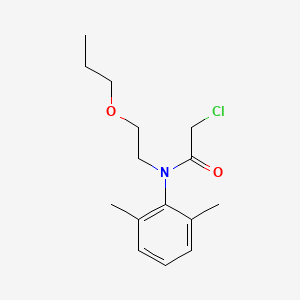


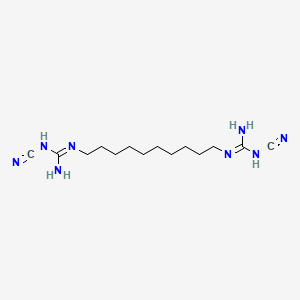
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)


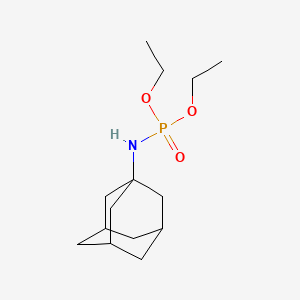


![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)

